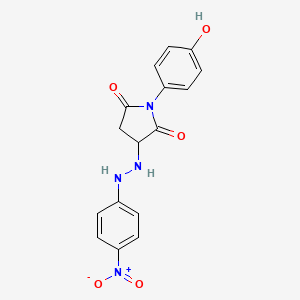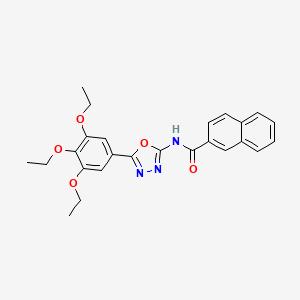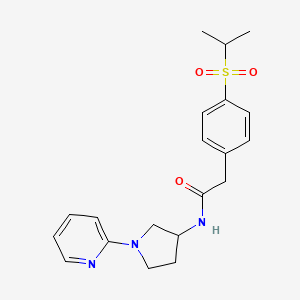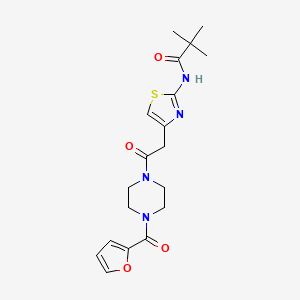![molecular formula C19H21N5O3S B2876668 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880804-22-8](/img/structure/B2876668.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methoxyphenyl group and an ethoxyphenyl group . This compound is part of a class of molecules that have been studied for their broad types of biological activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-triazole ring, which is a five-membered ring system containing two nitrogen atoms and one sulfur atom . The triazole ring is attached to a methoxyphenyl group and an ethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHNOS, an average mass of 558.630 Da, and a monoisotopic mass of 558.135498 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 145.1±0.4 cm3, and a polar surface area of 191 Å2 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide have been documented. These studies focus on developing new synthetic pathways and understanding the structural characteristics of these compounds. For instance, the synthesis of derivatives involving triazol and thiadiazol moieties has been explored for their potential applications in various fields, including pharmaceuticals and materials science (Moustafa, 1999).
Antimicrobial and Anticancer Activities
Several studies have reported on the antimicrobial and anticancer activities of compounds structurally similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide. These compounds have shown promising results against a variety of bacterial and fungal strains, as well as certain cancer cell lines, highlighting their potential as therapeutic agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Catalytic and Enzymatic Activities
The catalytic and enzymatic activities of compounds similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide have been explored in various studies. These activities are crucial for understanding the mechanism of action of these compounds and for developing new catalytic processes or therapeutic approaches targeting specific enzymes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Potential in Drug Development
The structural features of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide and related compounds make them candidates for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways. Their potential for modification and optimization for better pharmacological profiles is a key area of interest (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, given the broad biological activity of related 1,3,4-thiadiazole derivatives , further exploration of the biological activity of this compound could be beneficial.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-16-7-5-4-6-15(16)21-17(25)12-28-19-23-22-18(24(19)20)13-8-10-14(26-2)11-9-13/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRJVJBOYNQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)



![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
![2-[[1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2876594.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)



![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)